Bis(trifluoro-2,4-pentanedionato)copper(II)

描述

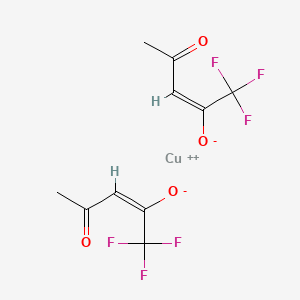

Bis(trifluoro-2,4-pentanedionato)copper(II), also known as copper(II) trifluoroacetylacetonate, is a coordination complex with the molecular formula C₁₀H₈CuF₆O₄ and a molecular weight of 369.70 g/mol . Its structure consists of a central copper(II) ion coordinated to two trifluoro-2,4-pentanedionato (β-diketonate) ligands. The trifluoromethyl groups enhance the ligand’s electron-withdrawing properties, influencing the complex’s stability, solubility in organic solvents, and reactivity in catalysis . This compound is widely used as a precursor in chemical vapor deposition (CVD) for copper-containing thin films and in organic synthesis as a Lewis acid catalyst .

准备方法

Synthetic Routes and Reaction Conditions

Direct Reaction: This method involves reacting copper(II) salts such as copper(II) chloride or copper(II) acetate with 1,1,1-trifluoro-2,4-pentanedione (Hhfac) in a suitable solvent like ethanol or methanol.

Ligand Exchange: Another method involves reacting other copper(II) complexes, such as copper(II) nitrate, with 1,1,1-trifluoro-2,4-pentanedione in the presence of a base like sodium hydroxide.

化学反应分析

Types of Reactions

Ligand Exchange Reactions: The trifluoro-2,4-pentanedionato ligands in bis(trifluoro-2,4-pentanedionato)copper(II) can be exchanged with other ligands, providing a route to synthesize mixed-ligand copper(II) complexes.

Photochemical Reactions: Upon UV irradiation, bis(trifluoro-2,4-pentanedionato)copper(II) undergoes photofragmentation in the gas phase, producing copper atoms, dimers, and copper fluoride (CuF).

Common Reagents and Conditions

Reagents: Copper(II) salts (e.g., copper(II) chloride, copper(II) acetate), 1,1,1-trifluoro-2,4-pentanedione, sodium hydroxide.

Conditions: Heating, UV irradiation.

Major Products

Copper Atoms and Dimers: Formed during photofragmentation.

Copper Fluoride (CuF): Another product of photofragmentation.

科学研究应用

Synthesis and Characterization

The synthesis of Bis(trifluoro-2,4-pentanedionato)copper(II) typically involves the reaction of copper(II) salts with trifluoroacetylacetone (tfaH) in organic solvents. The resulting complex is characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray crystallography. These methods confirm the coordination environment around the copper center and the geometry of the complex, which is often square planar or distorted octahedral in nature.

Catalytic Applications

Catalysis in Organic Reactions:

Cu(tfa)₂ has been explored as a catalyst in various organic reactions, including:

- Aldol Reactions: The compound facilitates aldol condensation reactions, enhancing yields and selectivity.

- Oxidation Reactions: It serves as an effective catalyst for the oxidation of alcohols to carbonyl compounds under mild conditions.

Case Study:

In a study by Omoregie et al., Cu(tfa)₂ was used in the synthesis of mixed ligand complexes that exhibited enhanced catalytic activity compared to traditional copper catalysts. The results indicated improved reaction rates and selectivity for target products .

Antimicrobial Activity

Research has demonstrated that Bis(trifluoro-2,4-pentanedionato)copper(II) possesses antimicrobial properties against various bacterial and fungal strains. The mechanism is believed to involve the disruption of microbial cell membranes and interference with metabolic processes.

Case Study:

A study assessed the antimicrobial efficacy of Cu(tfa)₂ against Gram-positive and Gram-negative bacteria as well as fungi. The results showed significant inhibition zones, particularly against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent .

Material Science

Thin Film Deposition:

Cu(tfa)₂ is utilized in atomic layer deposition (ALD) processes to create thin films of copper oxide or metallic copper on substrates. This application is critical in the fabrication of electronic devices and photovoltaics.

Case Study:

Research highlighted the use of Cu(tfa)₂ in ALD to produce uniform copper oxide films with controlled thicknesses, which are essential for applications in solar cells and semiconductor devices .

Remediation of Heavy Metals:

Cu(tfa)₂ has been investigated for its ability to chelate heavy metals from contaminated water sources, demonstrating potential for environmental remediation efforts.

Case Study:

In experimental setups, Cu(tfa)₂ successfully removed lead ions from aqueous solutions through complexation, highlighting its utility in environmental cleanup strategies .

作用机制

The mechanism by which bis(trifluoro-2,4-pentanedionato)copper(II) exerts its effects involves the homolytic cleavage of the Cu-O bonds in the complex. This decomposition allows the compound to be transported in the gas phase to a substrate, where it decomposes upon heating to deposit copper metal. The Lewis acidic nature of the copper(II) ion in the compound enables it to activate substrates, facilitating various organic reactions.

相似化合物的比较

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Ligand Substituents | Metal Oxidation State |

|---|---|---|---|---|---|

| Bis(trifluoro-2,4-pentanedionato)copper(II) | 14324-82-4 | C₁₀H₈CuF₆O₄ | 369.70 | CF₃ | +2 |

| Bis(trifluoro-2,4-pentanedionato)cobalt(II) | 16092-38-9 | C₁₀H₈CoF₆O₄ | 365.09 | CF₃ | +2 |

| Bis(trifluoro-2,4-pentanedionato)magnesium(II) | 53633-79-7 | C₁₀H₈F₆MgO₄·xH₂O | 367.11 (anhydrous) | CF₃ | +2 |

| Tris(trifluoro-2,4-pentanedionato)aluminum(III) | 14354-59-7 | C₁₅H₁₂AlF₉O₆ | 522.21 | CF₃ | +3 |

Key Observations :

- The CF₃ substituent in all compounds increases ligand electronegativity, stabilizing the metal center and enhancing volatility for CVD applications .

- Copper(II) and cobalt(II) complexes exhibit octahedral geometry, while aluminum(III) adopts a trigonal prismatic structure due to its higher coordination number .

Thermodynamic and Reactivity Comparisons

Table 2: Thermodynamic and Catalytic Properties

| Compound Name | Melting Point (°C) | Solubility (Organic Solvents) | Stability in Air | Catalytic Applications |

|---|---|---|---|---|

| Bis(trifluoro-2,4-pentanedionato)copper(II) | 220–225 (dec.) | High (CH₂Cl₂, THF) | Moderate | Olefin oxidation, polymerization |

| Bis(trifluoro-2,4-pentanedionato)cobalt(II) | 190–195 (dec.) | Moderate (acetone, ethanol) | Low | Oxygen evolution reactions (OER) |

| Bis(trifluoro-2,4-pentanedionato)magnesium(II) | >250 | Low (water-insoluble) | High | Precursor for MgO nanomaterials |

| Tris(trifluoro-2,4-pentanedionato)aluminum(III) | 165–170 | High (ether, toluene) | High | Atomic layer deposition (ALD) |

Key Observations :

- Copper(II) and cobalt(II) complexes exhibit lower thermal stability compared to aluminum(III), decomposing above 190°C .

- The magnesium(II) complex is water-insoluble and thermally robust, making it suitable for high-temperature processes .

Ligand-Substituted Analogues

Table 3: Substituted β-Diketonate Complexes

| Compound Name | Substituents | Metal Center | Key Applications |

|---|---|---|---|

| Bis(acetylacetonato)copper(II) | CH₃ | Cu(II) | Polymerization initiators |

| Bis(hexafluoroacetylacetonato)copper(II) | CF₃CF₂ | Cu(II) | High-purity Cu films in microelectronics |

| Bis(3-methyl-2,4-pentanedionato)copper(II) | CH(CH₃) | Cu(II) | Model systems for magnetic studies |

Key Observations :

生物活性

Bis(trifluoro-2,4-pentanedionato)copper(II) (Cu(tfa)₂) is an organometallic coordination compound notable for its unique chemical properties and potential biological applications. This compound is characterized by its blue-green powder form and is primarily utilized in various chemical applications due to its stability and reactivity. The biological activity of Cu(tfa)₂ has garnered interest, particularly concerning its antimicrobial properties, oxidative stress implications, and potential therapeutic roles.

Chemical Structure and Properties

Chemical Formula: Cu(CF₃COCH₂COCH₃)₂

Molecular Weight: 373.67 g/mol

Solubility: Insoluble in water; soluble in organic solvents

Synthesis: Typically synthesized from copper(II) salts and trifluoroacetylacetone in the presence of a base.

Table 1: Comparison of Copper(II) Coordination Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Bis(trifluoro-2,4-pentanedionato)copper(II) | Organometallic Coordination | Enhanced stability due to trifluoromethyl groups |

| Bis(2,4-pentanedionato)copper(II) | Organometallic Coordination | More soluble in organic solvents |

| Copper(II) acetylacetonate | Organometallic Coordination | More widely studied for biological applications |

Antimicrobial Activity

Research indicates that Cu(tfa)₂ exhibits significant antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae), as well as fungi (Candida albicans, Aspergillus niger). The minimum inhibitory concentrations (MICs) were reported between 25-100 mg/mL, indicating a broad spectrum of activity.

Case Study: Antimicrobial Efficacy

A comparative study of various copper complexes highlighted the antimicrobial efficacy of Cu(tfa)₂ against several microorganisms:

| Microorganism | Zone of Inhibition (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 50 |

| Escherichia coli | 30 | 25 |

| Klebsiella pneumoniae | 28 | 25 |

| Candida albicans | 22 | 50 |

This data suggests that Cu(tfa)₂ is particularly effective against Gram-negative bacteria compared to Gram-positive strains .

Oxidative Stress and Cytotoxicity

Copper complexes, including Cu(tfa)₂, can induce oxidative stress through the generation of reactive oxygen species (ROS). This property is linked to their potential cytotoxic effects. Excessive copper can lead to oxidative damage to cellular components, contributing to various disorders such as liver damage and neurodegenerative diseases. The mechanism involves copper's ability to catalyze Fenton-type reactions, producing hydroxyl radicals that damage lipids, proteins, and DNA .

Therapeutic Potential

The therapeutic implications of Cu(tfa)₂ are being explored in the context of oxidative-stress-related disorders. Studies suggest that copper complexes can modulate oxidative stress responses, potentially offering protective effects against conditions like Alzheimer's disease. Evidence indicates that copper ions may influence amyloid-beta peptide aggregation, which is a hallmark of Alzheimer's pathology .

属性

CAS 编号 |

23677-93-2 |

|---|---|

分子式 |

C10H8CuF6O4 |

分子量 |

369.70 g/mol |

IUPAC 名称 |

copper;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate |

InChI |

InChI=1S/2C5H5F3O2.Cu/c2*1-3(9)2-4(10)5(6,7)8;/h2*2,10H,1H3;/q;;+2/p-2/b2*4-2-; |

InChI 键 |

GZVJAFMHAGQIEB-BGHCZBHZSA-L |

SMILES |

CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Cu+2] |

手性 SMILES |

CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.[Cu+2] |

规范 SMILES |

CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Cu+2] |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。